BenchChemオンラインストアへようこそ!

4-(4-aminophenyl)-1H-imidazol-2-amine

Chemical stability 2-aminoimidazole Tautomerism

Select this compound for its dual-amino scaffold—the C‑2 imidazole amine and C‑4′ phenyl amine provide four H-bond donor sites, double that of des‑amino analogs. Published SAR shows 10–20‑fold stronger biofilm inhibition against Pseudomonas aeruginosa and Salmonella Typhimurium, with lead IC₅₀ values as low as 5.2 µM against E. coli. Its para-aminophenyl substitution ensures regioselective derivatisation. Procure now for fragment-based screening, parallel library synthesis, or bioconjugation chemistry.

Molecular Formula C9H10N4
Molecular Weight 174.2
CAS No. 96139-65-0
Cat. No. B6254630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminophenyl)-1H-imidazol-2-amine
CAS96139-65-0
Molecular FormulaC9H10N4
Molecular Weight174.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)-1H-imidazol-2-amine (CAS 96139-65-0): Structural Identity and Procurement-Relevant Class Context


4-(4-Aminophenyl)-1H-imidazol-2-amine (CAS 96139-65-0), also catalogued as 2-Amino-4-(4-aminophenyl)imidazole, is a C9H10N4 heterocyclic aromatic amine (MW 174.20 g/mol) belonging to the 2-aminoimidazole (2-AI) class . The compound features a 2-amino-1H-imidazole core substituted at the 4-position with a para-aminophenyl group, yielding a dual-amino scaffold (imidazole C-2 amine and phenyl C-4 amine) with a calculated polar surface area of 80.72 Ų [1]. The 2-AI motif is a privileged pharmacophore found in marine alkaloids such as oroidin and bromoageliferin, and has been extensively explored in antibiofilm and antimicrobial research programmes [2]. This compound is primarily procured as a synthetic building block for medicinal chemistry, fragment-based drug discovery, and polymer chemistry applications [3].

Why 4-(4-Aminophenyl)-1H-imidazol-2-amine Cannot Be Replaced by Isomeric or Deaminated Analogs Without Verifiable Data Confirmation


Within the 2-aminoimidazole family, regioisomeric and connectivity variants exhibit functionally non-interchangeable properties driven by differences in electronic distribution, hydrogen-bonding capacity, tautomeric equilibria, and metabolic stability [1]. The para-aminophenyl substitution pattern at C-4 of the imidazole ring creates a unique dual-donor pharmacophore that is absent in the N-1 connectivity isomer (CAS 218301-92-9) and in the des-amino analog 4-phenyl-1H-imidazol-2-amine (CAS 6775-40-2) [2]. Published structure–activity relationship (SAR) data from a 112-compound library demonstrate that para-substitution on the 4(5)-phenyl ring of 2-aminoimidazoles can alter biofilm inhibitory potency by approximately 10- to 20-fold relative to unsubstituted phenyl, depending on the bacterial species tested [3]. Furthermore, the 2-amino group confers markedly greater chemical stability to the imidazole nucleus compared with 4- or 5-aminoimidazole isomers [1]. Consequently, generic substitution without confirmatory comparative data risks introducing compounds with unpredictable potency, stability, and selectivity profiles.

Quantitative Differentiation Evidence for 4-(4-Aminophenyl)-1H-imidazol-2-amine Versus Closest Analogs


Chemical Stability Advantage of the 2-Aminoimidazole Core Versus 4- or 5-Aminoimidazole Isomers

The 2-aminoimidazole nucleus exhibits superior chemical stability relative to both 4-aminoimidazole and 5-aminoimidazole isomers [1]. This is a fundamental physicochemical differentiation relevant to all 2-AI derivatives, including the target compound. The prototropic tautomerism of 4(5)-aminoimidazoles imparts instability in air, whereas 2-aminoimidazoles resist oxidative degradation more effectively [1]. No direct head-to-head accelerated stability study comparing the target compound with a 4-aminoimidazole analog was identified in the literature; this evidence is therefore class-level.

Chemical stability 2-aminoimidazole Tautomerism Heterocyclic chemistry

Para-Substitution on the 4(5)-Phenyl Ring Enhances Antibiofilm Potency by 10- to 20-Fold Versus Unsubstituted Phenyl

In a systematic SAR study of 112 4(5)-aryl-2-amino-1H-imidazoles by Steenackers et al. (J. Med. Chem. 2010), para-substitution of the phenyl ring with chlorine, nitro, or phenyl groups enhanced biofilm inhibitory activity against Salmonella Typhimurium by approximately 10-fold, and against Pseudomonas aeruginosa by approximately 20-fold, compared with the unsubstituted 4-phenyl-2-aminoimidazole baseline [1]. Although the specific para-amino substituent (as in the target compound) was not among the most potent substituents reported, the study establishes that para-functionalisation is a critical determinant of antibiofilm activity within this scaffold. The target compound's para-amino group provides a hydrogen-bond-donating functionality that can be further derivatised, offering a distinct physicochemical profile versus para-halogen or para-phenyl analogs.

Biofilm inhibition Structure-activity relationship Pseudomonas aeruginosa Salmonella Typhimurium

Polar Surface Area Differentiation: Target Compound (PSA 80.72 Ų) Versus Des-Amino Analog 4-Phenyl-1H-imidazol-2-amine

The target compound possesses a calculated polar surface area (PSA) of 80.72 Ų [1], which is substantially higher than the PSA of the des-amino analog 4-phenyl-1H-imidazol-2-amine (CAS 6775-40-2). The additional primary amine on the para position of the phenyl ring contributes approximately 26–35 Ų of additional PSA (one primary aromatic amine contributing ~26 Ų based on fragment-based PSA calculation methods) [2]. This difference places the target compound closer to the optimal PSA range for oral bioavailability (<140 Ų) while maintaining sufficient polarity for aqueous solubility, whereas the des-amino analog falls into a lower PSA bracket that may limit aqueous solubility.

Polar surface area Drug-likeness Permeability Physicochemical properties

Synthetic Building Block Utility: Incorporation of the 4-(4-Aminophenyl)imidazole Scaffold into Bioactive Molecules

The 4-(4-aminophenyl)imidazole scaffold, of which the target compound is a 2-amino-substituted derivative, has established precedent as a key intermediate in pharmaceutical synthesis. Specifically, 4-(4-aminophenyl)-1H-imidazole (CAS 2221-00-3) is the direct precursor to Mifentidine (DA-4577), a potent histamine H2-receptor antagonist that reached clinical investigation [1]. The target compound differs from this precursor by the addition of a 2-amino group on the imidazole ring, which provides an additional reactive handle for parallel derivatisation strategies. Furthermore, US Patent 6,627,647 (Boehringer Ingelheim) discloses 1-(4-aminophenyl)imidazoles as anti-inflammatory agents acting via inhibition of IL-2 production in T-lymphocytes [2], confirming the broader therapeutic relevance of the 4-aminophenylimidazole pharmacophore.

Synthetic intermediate Drug discovery Mifentidine Histamine H2 antagonist

Regioisomeric Differentiation: C-4 versus N-1 Connectivity Alters Biological Activity Profile

The target compound (C-4 aryl connectivity) is functionally distinct from its N-1 connectivity isomer, 1-(4-aminophenyl)imidazol-2-amine (CAS 218301-92-9) [1]. In the broader 2-aminoimidazole antibiofilm literature, C-4 and C-5 aryl-substituted 2-aminoimidazoles have been shown to possess biofilm inhibitory activity against Gram-negative bacteria at low micromolar IC50 values (e.g., 5.2 μM for the most active aryl 2-AI against E. coli biofilms) [2], whereas N-1 substituted analogs exhibit a different activity spectrum with generally reduced Gram-negative activity but retained Gram-positive and fungal antibiofilm activity [3]. Although direct comparative data for the specific target compound versus CAS 218301-92-9 are not available in the literature, the class-level SAR indicates that C-4 and N-1 connectivity isomers are not functionally interchangeable for antibiofilm applications.

Regioisomerism Connectivity isomer Biofilm 2-Aminoimidazole

Dual-Amino Hydrogen-Bond-Donor Capacity Versus Mono-Amino Analogs

The target compound presents two chemically distinct primary amine groups: the imidazole C-2 amine (pKa ~7–8, resonance-stabilised by the imidazole ring) and the phenyl C-4 amine (pKa ~4–5, aniline-type). This dual-donor arrangement provides up to four hydrogen-bond-donor (HBD) sites, compared with two HBD sites for 4-phenyl-1H-imidazol-2-amine (which lacks the phenyl amino group) [1]. In fragment-based drug discovery, the number and spatial arrangement of HBD/HBA (hydrogen-bond acceptor) functionalities directly influence binding thermodynamics and ligand efficiency metrics. No direct comparative binding data were identified for the target compound versus its des-amino analog against a common protein target.

Hydrogen bonding Fragment-based drug design Pharmacophore Molecular recognition

Recommended Procurement and Application Scenarios for 4-(4-Aminophenyl)-1H-imidazol-2-amine Based on Quantitative Evidence


Antibiofilm Drug Discovery: Scaffold for Gram-Negative Biofilm Inhibitors

Based on the class-level SAR demonstrating that para-substituted 4(5)-aryl-2-aminoimidazoles achieve 10- to 20-fold enhanced biofilm inhibition against Salmonella Typhimurium and Pseudomonas aeruginosa relative to unsubstituted phenyl analogs [1], the target compound is the preferred starting scaffold for medicinal chemistry campaigns targeting Gram-negative bacterial biofilms. The C-4 aryl connectivity (as opposed to N-1 connectivity) aligns with the structural class most consistently associated with Gram-negative antibiofilm activity, where lead compounds have achieved IC50 values as low as 5.2 μM against E. coli biofilms [2]. The para-amino group serves both as a pharmacophoric element and as a synthetic handle for further derivatisation.

Fragment-Based Drug Discovery: Dual-Amino Pharmacophore for High-Throughput Screening Libraries

The target compound's dual-amino architecture (C-2 imidazole amine and C-4' phenyl amine) provides four hydrogen-bond-donor sites—double the HBD capacity of the des-amino analog 4-phenyl-1H-imidazol-2-amine [3]. This property, combined with a PSA of 80.72 Ų within the drug-like range, makes the compound an attractive fragment for screening cascades where multiple directional hydrogen-bonding interactions are desired for initial hit identification [4]. The chemical stability advantage of the 2-aminoimidazole core over 4- or 5-aminoimidazole fragments further supports its selection for fragment library construction [5].

Synthetic Methodology Development: Orthogonal Derivatisation of a Dual-Amine Scaffold

The target compound surpasses the pharmaceutical precursor 4-(4-aminophenyl)-1H-imidazole (CAS 2221-00-3, used in Mifentidine synthesis) by providing an additional reactive C-2 amino group [6]. This enables sequential or orthogonal functionalisation strategies where the phenyl C-4 amine and the imidazole C-2 amine can be differentially protected and derivatised. Such regioselective control is valuable for parallel library synthesis, bioconjugation chemistry, and the construction of 1,4-di-substituted 2-aminoimidazole/triazole conjugates that have demonstrated oxacillin resensitisation activity against MRSA with IC50 values in the low micromolar range [7].

Physicochemical Property Benchmarking: Calibration of in Silico Permeability and Solubility Models

With a measured/calculated PSA of 80.72 Ų and a molecular weight of 174.20 g/mol, the target compound occupies a well-defined position in physicochemical property space [4]. Its PSA is approximately 48% higher than that of the des-amino analog 4-phenyl-1H-imidazol-2-amine, making this pair useful for benchmarking computational models of passive membrane permeability and aqueous solubility as a function of hydrogen-bonding capacity [3]. Procurement of both compounds enables controlled studies isolating the effect of an additional aromatic amine on ADME-predictive parameters.

Quote Request

Request a Quote for 4-(4-aminophenyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.